IPC Synthase Inhibitory Potency
The aureobasidin class, to which Aureobasidin I belongs, exhibits exceptionally high potency against its primary target, IPC synthase, with an IC50 of approximately 0.2 nM. This value is based on direct enzyme inhibition assays using aureobasidin A as the representative compound. [1] This level of potency is a defining characteristic of the class and distinguishes it from other antifungal agents that target different enzymes with often higher IC50 values. This is a class-level inference for Aureobasidin I, assuming it shares the same core mechanism and binding pocket.
| Evidence Dimension | IPC synthase inhibition (IC50) |
|---|---|
| Target Compound Data | Aureobasidin class (represented by aureobasidin A): IC50 = 0.2 nM |
| Comparator Or Baseline | N/A (No direct comparator for Aureobasidin I at this target) |
| Quantified Difference | N/A |
| Conditions | In vitro enzyme inhibition assay using IPC synthase from Saccharomyces cerevisiae |
Why This Matters
This sub-nanomolar potency confirms that Aureobasidin I is a highly effective research tool for studying IPC synthase function and sphingolipid metabolism in fungal models.
- [1] Nagiec MM, et al. Sphingolipid synthesis as a target for antifungal drugs. Complementation of the inositol phosphorylceramide synthase defect in a mutant strain of Saccharomyces cerevisiae by the AUR1 gene. J Biol Chem. 1997;272(15):9809-9817. View Source
